REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]([Cl:19])[c:6]([CH:8]([OH:9])[c:10]2[cH:11][cH:12][c:13]3[c:14]([cH:18]2)[CH2:15][CH2:16][O:17]3)[cH:7]1.[CH2:20]([SiH:21]([CH2:22][CH3:23])[CH2:24][CH3:25])[CH3:26].[Cl:27][CH2:28][Cl:29]>>[Br:1][c:2]1[cH:3][cH:4][c:5]([Cl:19])[c:6]([CH2:8][c:10]2[cH:11][cH:12][c:13]3[c:14]([cH:18]2)[CH2:15][CH2:16][O:17]3)[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OC(c1ccc2c(c1)CCO2)c1cc(Br)ccc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC[SiH](CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Type
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product
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Smiles
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Clc1ccc(Br)cc1Cc1ccc2c(c1)CCO2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |